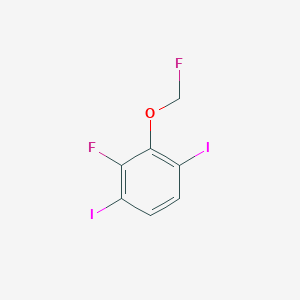
1,4-Diiodo-2-fluoro-3-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diiodo-2-fluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1,4-Diiodo-2-fluoro-3-(fluoromethoxy)benzene involves several stepsThe reaction conditions typically involve the use of iodine and a suitable catalyst under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,4-Diiodo-2-fluoro-3-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds or halogen exchange reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove the iodine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Diiodo-2-fluoro-3-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology and Medicine: The compound can be used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Diiodo-2-fluoro-3-(fluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The iodine atoms and fluoromethoxy group can participate in various chemical interactions, influencing the reactivity and stability of the compound. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1,4-Diiodo-2-fluoro-3-(fluoromethoxy)benzene can be compared with similar compounds such as:
1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene: This compound has a similar structure but with different positions of the iodine and fluorine atoms, leading to variations in reactivity and applications.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound contains a trifluoromethyl group instead of a fluoromethoxy group, resulting in different chemical properties and uses.
Properties
Molecular Formula |
C7H4F2I2O |
|---|---|
Molecular Weight |
395.91 g/mol |
IUPAC Name |
2-fluoro-3-(fluoromethoxy)-1,4-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-7-5(11)2-1-4(10)6(7)9/h1-2H,3H2 |
InChI Key |
ZINMZUHMHYUWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1I)OCF)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


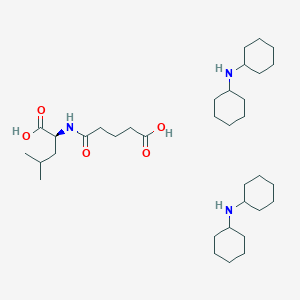
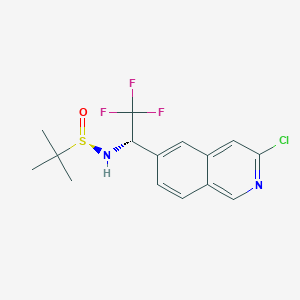
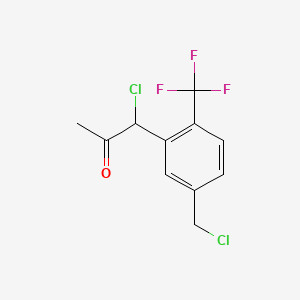
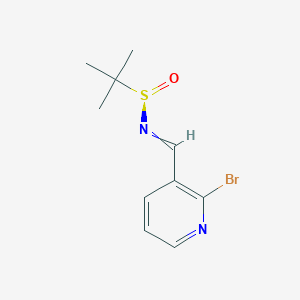
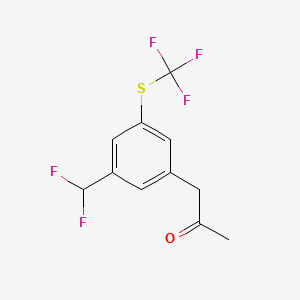
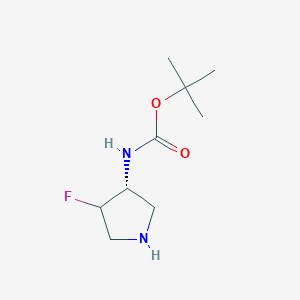
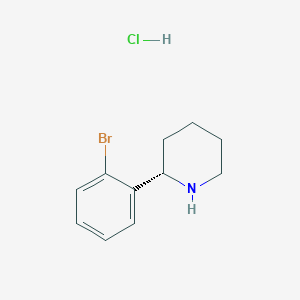
![methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate hydrochloride](/img/structure/B14043315.png)
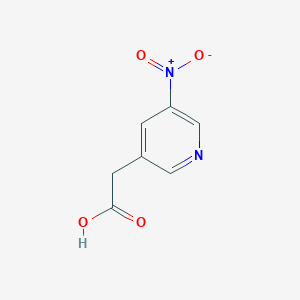

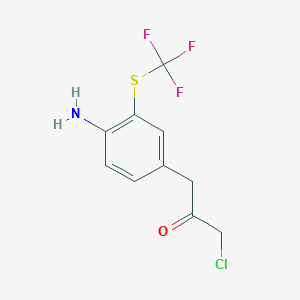
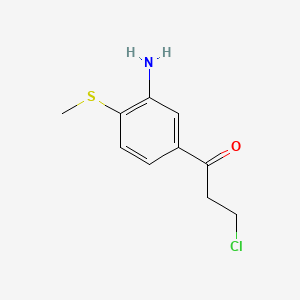
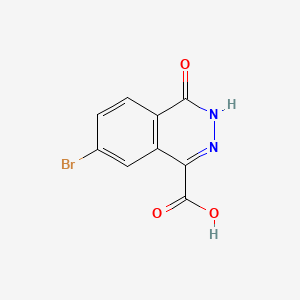
![2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride](/img/structure/B14043348.png)
